![molecular formula C20H21N5O2S B2986266 5-(Furan-2-yl(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851970-02-0](/img/structure/B2986266.png)
5-(Furan-2-yl(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a heterocyclic derivative, specifically a derivative of (4-phenylpiperazin-1-yl-aryloxymethyl-1,3-dioxolan-2-yl)methyl-1H-imidazoles and 1H-1,2,4-triazoles . It’s part of a class of compounds that have shown usefulness as antifungal and antibacterial agents .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 5-furan-2-yl [1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H [1,2,4]-triazole-3-thiol were synthesized from furan-2-carboxylic acid hydrazide . Mannich bases and methyl derivatives were then prepared .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, the crystal structure of 5′-(furan-2-yl)-3′-((4-methylphenyl) has been reported .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a series of Mannich bases of 5-furan-2-yl[1,3,4]oxadiazole-2-thiol were synthesized by the reaction of a compound with suitably substituted amines and formaldehyde in ethanol .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, the yield of a similar compound was reported to be 3.14 g (42%), off-white crystals, mp 202–203°C .Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
A significant area of research involves the synthesis of triazolothiadiazole and triazolothiadiazine derivatives, including compounds with structures similar to the one . These compounds have been synthesized through the condensation of specific precursors, and their structures have been established using spectroscopic analysis and, in some cases, confirmed by single-crystal X-ray structure determination. Such studies lay the groundwork for understanding the chemical properties and potential reactivity of these compounds (Khan et al., 2014).
Biological Activity and Potential Therapeutic Applications
Research has also been conducted on the biological activity of compounds structurally related to the compound , particularly in the context of antiviral, antimicrobial, and anticancer activities. For example, new analogs have been evaluated for their inhibitory activity against HIV replication and kinesin Eg5, a motor protein involved in mitosis, which could have implications for cancer therapy and antiviral treatments (Khan et al., 2014). Another study focuses on the synthesis of azole derivatives and their screening for antimicrobial activities, highlighting the potential of these compounds in combating bacterial and fungal infections (Başoğlu et al., 2013).
Material Science and Corrosion Inhibition
Further research has explored the application of structurally related compounds as corrosion inhibitors, demonstrating their potential in protecting metals from corrosion in aggressive media. Such studies not only contribute to our understanding of the chemical properties of these compounds but also highlight their potential applications in industrial processes and materials science (Arshad et al., 2019).
Mécanisme D'action
Target of Action
Related compounds with a4-phenylpiperazin-1-yl moiety have been reported to act as acetylcholinesterase inhibitors (AChEIs) . Acetylcholinesterase is an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition .
Mode of Action
This inhibition prevents the breakdown of acetylcholine, thereby increasing its concentration and enhancing cholinergic neurotransmission .
Biochemical Pathways
The compound likely affects the cholinergic pathway by inhibiting acetylcholinesterase . This leads to an increase in acetylcholine levels, which can enhance neurotransmission in the cholinergic system. This system plays a crucial role in memory and cognition .
Result of Action
The inhibition of acetylcholinesterase and the subsequent increase in acetylcholine levels can lead to enhanced cholinergic neurotransmission . This may result in improved cognitive function, particularly in conditions where cholinergic neurotransmission is impaired, such as Alzheimer’s disease .
Safety and Hazards
Orientations Futures
The future directions for the study of similar compounds could involve further investigations on this scaffold to harness its optimum antibacterial potential . Moreover, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .
Propriétés
IUPAC Name |
5-[furan-2-yl-(4-phenylpiperazin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c1-14-21-20-25(22-14)19(26)18(28-20)17(16-8-5-13-27-16)24-11-9-23(10-12-24)15-6-3-2-4-7-15/h2-8,13,17,26H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQYPOZVARWFMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CO3)N4CCN(CC4)C5=CC=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-chloro-2-methoxyphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2986184.png)
![(Z)-N-[2-(Prop-2-enoylamino)ethyl]-3-[3-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B2986186.png)
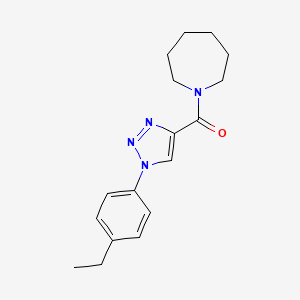
![(Cyclopropylmethyl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B2986188.png)
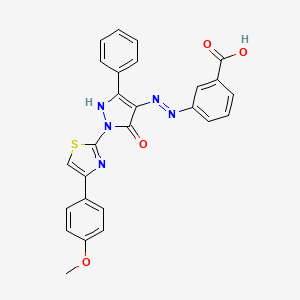
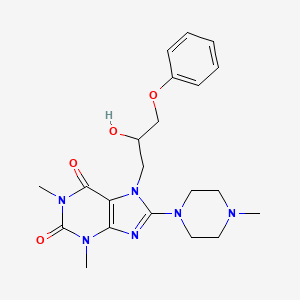

![2-[[1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2986196.png)
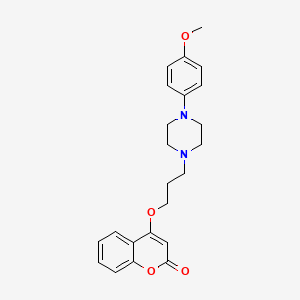
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2986199.png)
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(2-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2986201.png)

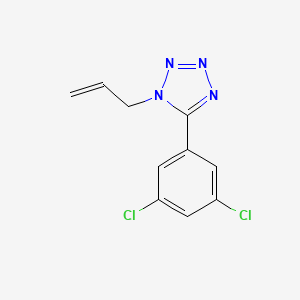
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2986205.png)
